molecular formula C5H7N5 B6145243 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile CAS No. 863191-04-2

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile

Cat. No. B6145243
CAS RN: 863191-04-2
M. Wt: 137.1
InChI Key:
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Description

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile (MTTP) is a nitrogen-containing organic compound and is an important precursor to many useful compounds. It is a versatile chemical and has been used in a wide variety of applications, ranging from the synthesis of pharmaceuticals to the production of plastics. MTTP has also been used in scientific research as a model compound to study the mechanism of action of certain drugs and to understand the biochemical and physiological effects of a variety of compounds.

Mechanism of Action

The mechanism of action of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile is not fully understood. However, it is believed that the compound acts as a pro-drug, meaning that it is metabolized in the body to produce an active drug. It is thought that this compound is metabolized to an active drug by the enzyme cytochrome P450, which is found in the liver. This enzyme is responsible for the breakdown of many drugs, including this compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is responsible for the breakdown of many drugs. It has also been shown to have an anti-inflammatory effect and to have an effect on the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

The use of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile in laboratory experiments has several advantages. It is a relatively inexpensive compound that can be easily synthesized in the laboratory. It is also a very stable compound, which means that it can be stored for long periods of time without significant degradation. However, there are some limitations to the use of this compound in laboratory experiments. It is not soluble in water, which can limit its use in biological systems. Additionally, it has a low solubility in organic solvents, which can limit its use in chemical reactions.

Future Directions

There are several potential future directions for the use of 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile. It could be used to study the effects of drugs on the cardiovascular system, to study the effects of drugs on the central nervous system, and to study the effects of drugs on the immune system. It could also be used to study the effects of drugs on the metabolism of carbohydrates, lipids, and proteins. Additionally, it could be used in the development of new drugs, or it could be used to study the effects of environmental pollutants on the human body. Finally, it could be used in the development of new materials, such as plastics and coatings.

Synthesis Methods

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile can be synthesized using a variety of methods, including the use of anhydrous ammonia, sodium azide, and sodium hypochlorite. The most common method of synthesis is the reaction of 2-methyl-2-propanenitrile with sodium azide in the presence of a suitable catalyst. This method produces a high yield of this compound with a purity of greater than 99%.

Scientific Research Applications

2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile has been widely used in scientific research as a model compound to study the mechanism of action of certain drugs and to understand the biochemical and physiological effects of a variety of compounds. It has been used to study the effects of drugs on the cardiovascular system, to study the effects of drugs on the central nervous system, and to study the effects of drugs on the immune system. It has also been used to study the effects of drugs on the metabolism of carbohydrates, lipids, and proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile involves the reaction of 2-methylacrylonitrile with sodium azide followed by reduction of the resulting 2-methyl-2-azidoacetonitrile with hydrogen gas over a palladium catalyst.", "Starting Materials": [ "2-methylacrylonitrile", "sodium azide", "hydrogen gas", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methylacrylonitrile in anhydrous DMF.", "Step 2: Add sodium azide to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove any insoluble impurities.", "Step 4: Concentrate the filtrate under reduced pressure to obtain 2-methyl-2-azidoacetonitrile as a yellow oil.", "Step 5: Dissolve 2-methyl-2-azidoacetonitrile in ethanol and add a palladium catalyst.", "Step 6: Bubble hydrogen gas through the reaction mixture at room temperature for several hours.", "Step 7: Filter the reaction mixture to remove the palladium catalyst.", "Step 8: Concentrate the filtrate under reduced pressure to obtain 2-methyl-2-(1H-1,2,3,4-tetrazol-5-yl)propanenitrile as a white solid." ] }

CAS RN

863191-04-2

Molecular Formula

C5H7N5

Molecular Weight

137.1

Purity

95

Origin of Product

United States

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